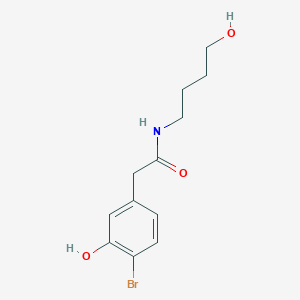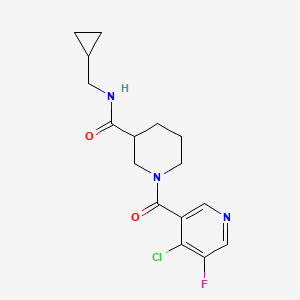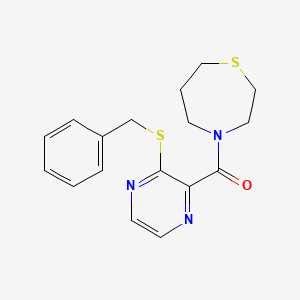![molecular formula C12H11F2NO B6751406 1-[3-Fluoro-3-(2-fluorophenyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B6751406.png)
1-[3-Fluoro-3-(2-fluorophenyl)azetidin-1-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Fluoro-3-(2-fluorophenyl)azetidin-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Fluoro-3-(2-fluorophenyl)azetidin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide, under basic conditions.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor, which introduce fluorine atoms at specific positions on the aromatic ring.
Formation of the Prop-2-en-1-one Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-Fluoro-3-(2-fluorophenyl)azetidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-[3-Fluoro-3-(2-fluorophenyl)azetidin-1-yl]prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[3-Fluoro-3-(2-fluorophenyl)azetidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins, enzymes, or receptors, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[3-Chloro-3-(2-chlorophenyl)azetidin-1-yl]prop-2-en-1-one
- 1-[3-Bromo-3-(2-bromophenyl)azetidin-1-yl]prop-2-en-1-one
- 1-[3-Iodo-3-(2-iodophenyl)azetidin-1-yl]prop-2-en-1-one
Uniqueness
1-[3-Fluoro-3-(2-fluorophenyl)azetidin-1-yl]prop-2-en-1-one is unique due to the presence of fluorine atoms, which impart enhanced chemical stability, lipophilicity, and biological activity compared to its chloro, bromo, and iodo analogs. The fluorine atoms also influence the compound’s electronic properties, making it a valuable molecule for various scientific research applications.
Propiedades
IUPAC Name |
1-[3-fluoro-3-(2-fluorophenyl)azetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO/c1-2-11(16)15-7-12(14,8-15)9-5-3-4-6-10(9)13/h2-6H,1,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXDIGTUEFQVPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1)(C2=CC=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-hydroxybutyl)-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B6751332.png)
![(2S,3R,4R)-4-hydroxy-1-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-5-oxo-2-phenylpyrrolidine-3-carboxamide](/img/structure/B6751343.png)

![1-[3-(4-Methylazepan-1-yl)-3-oxopropyl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B6751370.png)
![[1-[(4-Methoxyphenyl)methyl]azetidin-2-yl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B6751384.png)
![N-(4-methylpentan-2-yl)-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6751390.png)

![N-[5-(dimethylamino)-2-methylpentan-2-yl]tetrazolo[1,5-a]pyridine-8-carboxamide](/img/structure/B6751399.png)

![2-[(3-Acetamido-4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B6751416.png)

![Methyl 4-[2-oxo-2-(propan-2-ylamino)ethoxy]-1-benzothiophene-2-carboxylate](/img/structure/B6751425.png)
![N-[3-(1,3-dioxolan-2-yl)phenyl]-2,4-dimethylpent-4-enamide](/img/structure/B6751431.png)
![Methyl 3-[(6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbonyl)amino]propanoate](/img/structure/B6751434.png)
